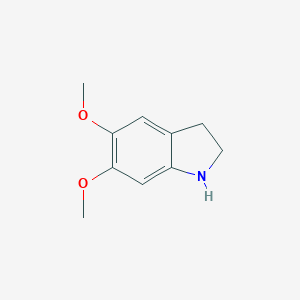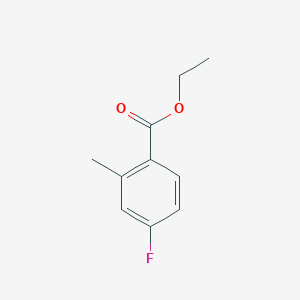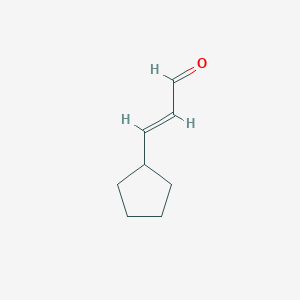
5,6-Dimethoxyindoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5,6-Dimethoxyindoline involves the cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol and catalytic hydrogenation of 5,6-dimethoxyindole . The compound is then demethylated to produce 5,6-dihydroxyindoline hydrochloride .Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxyindoline consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is DPRMKYPHVPDUIH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,6-Dimethoxyindoline is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 301.2±42.0 °C at 760 mmHg, and a flash point of 116.9±17.3 °C . The compound has a molar refractivity of 50.5±0.3 cm³ .Aplicaciones Científicas De Investigación
Antibacterial Activity
5,6-Dimethoxyindoline: has been utilized in the synthesis of novel functionalized N-substituted indole derivatives. These derivatives have shown promising results as antibacterial agents, with studies comparing their efficacy to standard drugs like rifampicin and ciprofloxacin . The antibacterial properties make these compounds valuable for further research and potential development into new antibacterial drugs.
Anticancer Potential
Research has indicated that some N-substituted derivatives of 5,6-Dimethoxyindoline exhibit significant activity against cancer cell lines, such as the MCF7 breast cancer cell line. This activity is observed at very low concentrations, highlighting the compound’s potential as a starting point for developing anticancer agents .
Cytotoxicity Studies
The cytotoxic effects of 5,6-Dimethoxyindoline derivatives have been supported by molecular docking studies. These studies help in understanding the structure-cytotoxicity relationship, which is crucial for designing compounds with targeted cytotoxic effects for cancer treatment .
Antiviral Applications
Indole derivatives, including those derived from 5,6-Dimethoxyindoline , have been explored for their antiviral properties. They have been tested against a range of RNA and DNA viruses, showing potential as antiviral agents .
Anti-inflammatory Properties
The indole nucleus, which is part of 5,6-Dimethoxyindoline , is known to be present in compounds with anti-inflammatory activities. This suggests that derivatives of 5,6-Dimethoxyindoline could be synthesized and tested for their efficacy in treating inflammatory conditions .
Neuroprotective Effects
Given the structural similarity of 5,6-Dimethoxyindoline to other indole-based compounds known for their neuroprotective effects, there is potential for its derivatives to be used in the treatment of neurodegenerative diseases. Further research in this area could lead to new therapeutic options for conditions like Alzheimer’s and Parkinson’s disease .
Hair Dye Constituents
The process of producing natural hair dyes involves the oxidative polymerization of 5,6-dihydroxyindole, a compound closely related to 5,6-Dimethoxyindoline . This suggests that 5,6-Dimethoxyindoline could serve as a precursor or a stabilizing agent in the formulation of hair dyes .
Melanin Synthesis
5,6-Dimethoxyindoline: is structurally related to compounds involved in the biosynthesis of melanin, the natural pigment responsible for color in skin and hair. This relationship indicates potential applications in the study and synthesis of melanin and related pigments .
Safety and Hazards
5,6-Dimethoxyindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound .
Mecanismo De Acción
Target of Action
5,6-Dimethoxyindoline is an organic compound that contains a benzene ring with a methoxy group at the 5th and 6th positions . It is a synthetic intermediate in the production of melanins, which are pigments responsible for skin and hair coloration .
Mode of Action
It is known to be involved in the formation of polydopamine coatings . The rapid and instantaneous nano-deposition of polydopamine coatings onto silicon surfaces critically involves the oxidation of 5,6-Dimethoxyindoline and/or its related oligomers .
Biochemical Pathways
5,6-Dimethoxyindoline is involved in the synthesis of eumelanin, a type of melanin. Eumelanin is formed through the oxidative polymerization of tyrosine via the catechol L-dopa . The most abundant monomers are 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are derived from 5,6-Dimethoxyindoline .
Pharmacokinetics
It is known that the compound has a molecular weight of 17922 Da
Result of Action
The primary result of 5,6-Dimethoxyindoline’s action is the formation of eumelanin, which is responsible for the coloration of skin and hair . Additionally, the compound plays a role in the formation of polydopamine coatings, which have various applications in materials science .
Action Environment
The action of 5,6-Dimethoxyindoline can be influenced by various environmental factors. For instance, the oxidation of 5,6-Dimethoxyindoline, which is a crucial step in the formation of polydopamine coatings, can be affected by the presence of oxygen
Propiedades
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h5-6,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMKYPHVPDUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453786 | |
| Record name | 5,6-dimethoxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxyindoline | |
CAS RN |
15937-07-2 | |
| Record name | 2,3-Dihydro-5,6-dimethoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15937-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-dimethoxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxyindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5,6-Dimethoxyindoline synthesized?
A1: 5,6-Dimethoxyindoline can be synthesized through two main pathways:
- Cyclisation of β-(6-amino-3,4-dimethoxyphenyl)ethanol: This method involves the formation of the indoline ring system through an intramolecular reaction.
- Catalytic hydrogenation of 5,6-dimethoxyindole: This approach utilizes a catalyst to add hydrogen atoms to the indole ring, converting it to the corresponding indoline derivative.
Q2: What is the significance of the oxidation of 5,6-Dimethoxyindoline?
A: The oxidation of 5,6-Dimethoxyindoline with silver oxide in ether leads to the formation of N-5′-(6′-Methoxyindolyl)-5,6-dimethoxyindoline. This reaction is particularly interesting because it provides insights into the potential polymerization pathways of indoline derivatives, which are relevant to the chemistry of melanins.
Q3: What are the key structural features of 5,6-Dimethoxyindoline?
A3: The crystal structure of 1-Acetyl-5,6-dimethoxyindoline, a derivative of 5,6-Dimethoxyindoline, reveals some crucial structural aspects:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)


![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)


